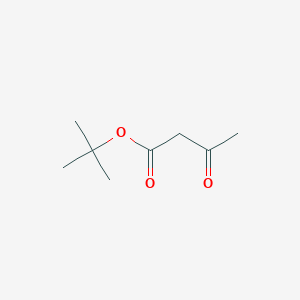

Tert-butyl acetoacetate

Overview

Description

Tert-butyl acetoacetate (CAS 1694-31-1) is a β-ketoester with the molecular formula C₈H₁₄O₃. It is widely used in organic synthesis, particularly as a reagent for transacetoacetylation, cyclization, and multicomponent reactions due to its stability, commercial availability, and mild reaction conditions . Its structure features a tert-butyl ester group, which confers steric bulk and enhances stability compared to other acetoacetate esters. Industrial applications include its use in synthesizing pharmaceuticals, polymers, and heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl acetoacetate can be synthesized through the transesterification of acetoacetic esters with tert-butyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid. The process can be summarized as follows:

Reactants: Acetoacetic ester (e.g., methyl acetoacetate) and tert-butyl alcohol.

Catalyst: Sulfuric acid.

Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the ester exchange.

Industrial Production Methods: In an industrial setting, this compound is produced by the reaction of ketene with tert-butyl alcohol in the presence of a catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Transesterification: Tert-butyl acetoacetate undergoes transesterification reactions with various alcohols to form different acetoacetate esters.

Acetoacetylation: It is used as an acetoacetylating reagent for hydroxyl-bearing polymers, such as polyesters and acrylics.

Condensation Reactions: It can participate in condensation reactions to form β-keto amides and other derivatives.

Common Reagents and Conditions:

Reagents: Alcohols, amines, and other nucleophiles.

Conditions: Reactions are typically carried out under mild conditions with or without the presence of a catalyst.

Major Products:

Acetoacetate Esters: Formed through transesterification.

Acetoacetamides: Formed through condensation with amines.

β-Keto Esters: Formed through various condensation reactions.

Scientific Research Applications

Synthesis of Acetoacetic Acid Derivatives

Tert-butyl acetoacetate is frequently employed for the transacetoacetylation process, which allows for the preparation of various acetodacetic acid derivatives. This method is advantageous due to its efficiency and ability to yield diverse products under mild conditions. For instance, Witzeman and Nottingham demonstrated its use in synthesizing a range of acetodacetic acid derivatives through reactions with different nucleophiles, highlighting its synthetic versatility .

Polymer Chemistry

In polymer chemistry, t-BAA is utilized for the synthesis of acetoacetyl-functional resins . The acetoacetyl group enhances the adhesion properties of coatings on metallic substrates and improves corrosion resistance. The incorporation of t-BAA into polymer chains results in lower viscosity solutions, facilitating higher solid content formulations in coatings .

Table 1: Properties of Acetoacetylated Resins

| Property | Description |

|---|---|

| Adhesion to Metals | Excellent due to metal chelation |

| Viscosity | Reduced due to increased chain separation |

| Cross-linking Capabilities | Reacts with conventional cross-linkers |

| Ambient Temperature Cross-linking | Facilitated through Michael reactions |

Pharmaceutical Applications

This compound plays a significant role in pharmaceutical research. It has been used as a precursor in the synthesis of various biologically active compounds, including selective L-type calcium channel blockers. The compound's ability to undergo transformations makes it suitable for developing new therapeutic agents .

Organic Synthesis

The compound is also integral in organic synthesis pathways involving Knoevenagel condensation and other transformations that lead to complex molecular architectures. For example, its reaction with phthalic anhydride yields intermediates useful in synthesizing indene derivatives, showcasing its utility in creating structurally diverse compounds .

Case Study: Synthesis of Indene Derivatives

In a study published by Chechulina et al., this compound was reacted with phthalic anhydride under mild conditions, resulting in high yields of indene derivatives. This reaction was highlighted for its regioselectivity and efficiency, demonstrating t-BAA's role as a crucial synthetic intermediate .

Case Study: Development of Coatings

Research conducted by Eastman Chemical Company illustrated how t-BAA can be utilized to develop low-viscosity coatings that maintain desirable properties while improving application performance. The study emphasized the compound's ability to facilitate ambient temperature cross-linking reactions, making it valuable for formulating advanced coating systems .

Mechanism of Action

Mechanism: The primary mechanism of action of tert-butyl acetoacetate involves its role as an acetoacetylating agent. It reacts with hydroxyl and amine groups to form acetoacetate esters and amides, respectively. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic attack by the hydroxyl or amine group.

Molecular Targets and Pathways:

Enolate Formation: The formation of the enolate intermediate is a key step in its reactivity.

Nucleophilic Attack: The enolate intermediate undergoes nucleophilic attack by hydroxyl or amine groups, leading to the formation of acetoacetate derivatives.

Comparison with Similar Compounds

Reactivity in Transacetoacetylation

Tert-butyl acetoacetate outperforms methyl, ethyl, and isopropyl acetoacetates in transacetoacetylation reactions. Its tert-butyl group stabilizes the intermediate, enabling efficient reactions under mild conditions. In contrast, ethyl acetoacetate often produces mixtures of products due to competing side reactions . For example, in the synthesis of 6-methyl uracil, this compound achieved a 70% yield, whereas ethyl acetoacetate resulted in a 1:0.6 mixture of desired and undesired isomers .

Steric and Electronic Effects

The tert-butyl group’s steric bulk influences reaction pathways and selectivity. For instance:

- Palladium-catalyzed substitutions : Methyl acetoacetate reacts faster (85% yield) but generates diene byproducts. This compound reacts slower, with moderate diene formation, due to hindered access to the active site .

- Biginelli reaction : The tert-butyl ester’s steric bulk facilitates isolation of open-chain intermediates, whereas electron-deficient analogs (e.g., CF₃) yield hexahydropyrimidines .

- Cycloadditions : Iso-butyl acetoacetate, being less hindered, enables solvent-free reactions at lower temperatures compared to tert-butyl analogs .

Commercial Viability

This compound is cost-effective and widely available, making it preferred for industrial-scale syntheses. Methyl and ethyl esters, while cheaper, lack comparable stability and selectivity .

Application-Specific Performance

Research Findings and Trends

Recent studies highlight this compound’s versatility:

- Pharmaceutical synthesis : Used in stereoselective Mannich reactions for chiral intermediates .

- Polymer chemistry : Key for synthesizing water-soluble cellulose acetoacetates with tunable properties .

- Green chemistry : Effective in catalyst-free multicomponent reactions, though substrate scope varies .

Biological Activity

Tert-butyl acetoacetate (t-BAA) is an important organic compound with diverse applications in the fields of chemistry, pharmaceuticals, and agriculture. Its biological activity has garnered interest due to its reactivity and potential therapeutic applications. This article explores the biological activity of t-BAA, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula: C₈H₁₄O₃

- Molecular Weight: 158.2 g/mol

- CAS Number: 1694-31-1

- Appearance: Colorless liquid

This compound is a stable compound under normal conditions and is reactive due to the presence of both an acetoacetate and a tert-butyl group, making it a versatile reagent in organic synthesis.

1. Reactivity in Organic Synthesis

This compound is widely utilized as an acetoacetylating agent. It reacts with alcohols and amines to form acetoacetates and acetoacetamides, respectively. This reactivity is significantly higher than that of its methyl or ethyl analogs, making it a preferred choice in synthetic organic chemistry .

2. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of t-BAA. A study involving the synthesis of a charge-transfer complex from t-BAA showed effective antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria using the disc diffusion method. The results indicated that t-BAA could serve as a promising candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Properties

In a study investigating the antimicrobial activity of t-BAA derivatives, researchers synthesized a complex using 1-chloro-2,4-dinitrobenzene and pyridine. The resulting compound exhibited significant inhibition zones against tested bacteria, suggesting that modifications to t-BAA can enhance its biological efficacy.

Applications in Pharmaceuticals

This compound's role as an intermediate in pharmaceutical synthesis is notable. It is used to produce various bioactive compounds through reactions such as:

- Mannich Reactions: Highly enantioselective Mannich reactions using t-BAA have produced benzothiazole β-keto ester derivatives with yields up to 99% and enantioselectivities reaching 98% .

- Synthesis of Anticancer Agents: Research indicates that t-BAA can be modified to yield compounds with potential anticancer activity, particularly through asymmetric reduction processes .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of tert-butyl acetoacetate relevant to laboratory handling?

tert-Butyl acetoacetate is a liquid with a boiling point of 71–72°C (at 11 mmHg), a melting point of -38°C, and a density of 0.954 g/mL at 25°C. It is sparingly soluble in water (9 g/L) but miscible with organic solvents like ethanol and DMSO. Its flash point is 66°C (closed cup), necessitating storage in flame-resistant containers. Refractive index (n²⁰/D) is 1.42, and purity for reagent-grade material typically exceeds 95–98% .

Q. How is this compound utilized as an acetylating reagent in organic synthesis?

The compound serves as a highly reactive acetylating agent due to its electron-withdrawing tert-butoxy group, which enhances the electrophilicity of the acetyl group. It is 15–20 times more reactive than methyl or ethyl acetoacetate analogs in nucleophilic substitution reactions. For example, it efficiently acetylates amines, alcohols, and thiols under mild conditions, often requiring no catalyst .

Q. What are common synthetic routes for preparing this compound derivatives?

A standard method involves condensation with aromatic aldehydes in ethanol using methylamine as a catalyst (1:2 molar ratio of aldehyde to acetoacetate). The reaction proceeds via a Knoevenagel-like mechanism, yielding β-keto esters that crystallize upon cooling. Recrystallization from ethanol or DMSO ensures purity (>95% by TLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective Mannich reactions using this compound?

High enantioselectivity (up to 99% ee) is achieved using squaramide-based organocatalysts (5–10 mol%) in dichloromethane at -20°C. The tert-butyl ester’s steric bulk minimizes side reactions, while the catalyst’s hydrogen-bonding network stabilizes transition states. Reaction progress is monitored via chiral HPLC to resolve diastereomers .

Q. What mechanistic insights explain this compound’s role in synthesizing cellulose acetoacetate (CAA)?

CAA is synthesized via transesterification of cellulose with tert-butyl acetoacetate under acidic conditions. The tert-butyl group acts as a leaving group, facilitating nucleophilic attack by cellulose hydroxyls. The resulting CAA retains reactive methylene and ketone groups, enabling post-functionalization (e.g., Michael additions or crosslinking) for materials science applications .

Q. How do discrepancies in reported solubility and purity data impact experimental reproducibility?

Discrepancies arise from measurement methods (e.g., GC vs. elemental analysis) and batch variability. For example, water solubility ranges from 9 g/L (gravimetric) to "slightly soluble" (qualitative). Researchers should validate purity via ¹H NMR (integrating acetyl peaks at δ 2.2–2.4 ppm) and use freshly distilled batches for moisture-sensitive reactions .

Q. What strategies mitigate side reactions in diazo transfer reactions involving this compound?

Phase-transfer conditions (e.g., tosyl azide, tetrabutylammonium bromide) in pentane reduce competing hydrolysis. The diazo intermediate (tert-butyl diazoacetate) is stabilized at low temperatures (-78°C) and used in situ for cyclopropanation or C–H insertion reactions. Excess tert-butyl hydroperoxide (10% in toluene) minimizes oxidative degradation .

Q. How does this compound enhance the synthesis of tert-butyl esters from carboxylic acids?

The compound acts as a tert-butoxy donor in the presence of catalytic acid (e.g., H₂SO₄). Heating carboxylic acids with excess tert-butyl acetoacetate at 50–60°C under reflux (in pressure-safe glassware) generates tert-butyl esters via transesterification. Byproducts (e.g., acetone, CO₂) are non-toxic, simplifying purification .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Use NIOSH/CEN-approved respirators (OV/AG/P99 filters) for vapor exposure and nitrile gloves to prevent dermal absorption. In case of eye contact, rinse with water for 15 minutes. Store in well-ventilated areas away from oxidizers. Note that chronic exposure may induce sensitization; periodic allergist evaluations are recommended for lab personnel .

Q. How should researchers address conflicting carcinogenicity classifications for this compound?

While IARC, NTP, and OSHA do not classify it as carcinogenic, impurities (e.g., residual diketene) may pose risks. Conduct GC-MS analysis to verify purity and adhere to ALARA (As Low As Reasonably Achievable) exposure limits. Material Safety Data Sheets (MSDS) from suppliers like Sigma-Aldrich provide hazard-specific guidance .

Properties

IUPAC Name |

tert-butyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUYRAMKJLMYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044402 | |

| Record name | tert-Butyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless liquid; [Eastman Chemical MSDS] | |

| Record name | tert-Butyl acetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1694-31-1 | |

| Record name | tert-Butyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D3DOS61GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.